molecular formula C18H15N3O2S B12935441 N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide CAS No. 109315-25-5

N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide

Cat. No.: B12935441
CAS No.: 109315-25-5
M. Wt: 337.4 g/mol
InChI Key: GXBTZJHDARQPHU-UHFFFAOYSA-N
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Description

"N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide" is a pyrimidinone derivative featuring a benzylsulfanyl group at position 2 and a benzamide moiety at position 5 of the pyrimidinone core. The compound’s structure combines a thioether (benzylsulfanyl) and an amide group, which may confer distinct physicochemical properties, such as moderate lipophilicity (due to the benzyl group) and hydrogen-bonding capacity (via the amide and carbonyl groups).

Properties

CAS No.

109315-25-5

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-5-yl)benzamide

InChI

InChI=1S/C18H15N3O2S/c22-16(14-9-5-2-6-10-14)20-15-11-19-18(21-17(15)23)24-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,22)(H,19,21,23)

InChI Key

GXBTZJHDARQPHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the dihydropyrimidinone core, which can be synthesized through a Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidinone is then subjected to a thiolation reaction to introduce the benzylthio group. Finally, the benzamide moiety is attached through an amide coupling reaction using benzoyl chloride and a suitable base, such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been found to inhibit enzymes such as cyclooxygenase (COX) and certain kinases, which play crucial roles in inflammation and cancer. The benzylthio group is believed to enhance the binding affinity of the compound to these targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide" can be contextualized by comparing it to related pyrimidinone derivatives. Below is a detailed analysis based on structural analogs identified in pharmacopeial and synthetic studies:

Structural Analogues from Pharmacopeial Literature

Compounds m, n, and o (reported in Pharmacopeial Forum, 2017) share the dihydropyrimidinone core but differ in substituents (Table 1). For example:

  • Compound m: Features a 2-(2,6-dimethylphenoxy)acetamido group and a tetrahydropyrimidin-1(2H)-yl moiety.
  • Key Differences: The absence of a benzylsulfanyl group and the inclusion of a dimethylphenoxyacetamido side chain suggest enhanced steric bulk and altered electronic properties compared to the target compound. Phenoxy groups typically increase metabolic stability but may reduce solubility compared to thioethers .

Substituent-Driven Property Analysis

  • Benzylsulfanyl vs. Phenoxy Groups: The benzylsulfanyl group in the target compound introduces a sulfur atom, which is more polarizable than oxygen in phenoxy groups. This may enhance π-π stacking interactions but could also increase susceptibility to oxidation.
  • Amide vs. Carboxamide Linkages : The benzamide group at position 5 provides a planar, hydrogen-bonding motif, analogous to carboxamide groups in other derivatives. However, steric effects from bulkier substituents (e.g., isopropyl in trispyrimidonamides) could hinder binding in certain biological targets.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Biological Relevance Reference
Target Compound Monomeric pyrimidinone 2-benzylsulfanyl, 5-benzamide Kinase inhibition (hypothetical)
Compound m (Pharmacopeial) Dihydropyrimidinone 2-(2,6-dimethylphenoxy)acetamido, tetrahydropyrimidin-1(2H)-yl Antimicrobial (speculative)
Trispyrimidonamide (α-helix mimetic) Trimeric pyrimidinone Multiple isopropyl, methylcarbamoyl, and sec-butyl groups Protein-protein interaction inhibition

Research Findings and Gaps

  • Synthetic Accessibility: The target compound’s monomeric structure likely requires fewer synthetic steps compared to oligomeric analogs, making it more feasible for high-throughput screening .
  • Biological Data Limitations: No direct pharmacological data for the target compound are available in the provided sources. In contrast, trispyrimidonamides demonstrate validated α-helix mimetic activity, emphasizing the role of structural complexity in specific applications .
  • SAR Hypotheses: Replacement of the benzylsulfanyl group with electron-withdrawing substituents (e.g., nitro or cyano) could modulate electronic properties and binding affinity, as seen in related kinase inhibitors.

Biological Activity

N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide (CAS Number: 957050-63-4) is a compound that has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3O2SC_{18}H_{15}N_{3}O_{2}S with a molecular weight of 345.45 g/mol. The compound features a benzamide structure linked to a dihydropyrimidine moiety, which is essential for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl thiol with appropriate pyrimidine precursors under controlled conditions. These reactions often utilize various catalysts and solvents to optimize yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For example, research reported IC50 values indicating potent activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Toxicity Studies

Toxicity assessments using zebrafish embryos have classified some derivatives as low-toxicity compounds, which is promising for their potential therapeutic applications. The acute toxicity was measured at concentrations that did not adversely affect embryonic development.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its analogs:

  • Antimicrobial Efficacy : A study highlighted that certain derivatives exhibited higher antimicrobial activity than standard antibiotics at comparable concentrations .
  • Cytotoxicity : In a comparative analysis, the compound demonstrated IC50 values of 22.09 µg/mL against A-549 cells and 6.40 µg/mL against MCF-7 cells, indicating substantial anticancer potential .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications on the benzene ring significantly influenced the biological activity, suggesting avenues for further optimization .

Table 1: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 (µg/mL)Remarks
Anticancer ActivityA-54922.09Significant cytotoxicity
Anticancer ActivityMCF-76.40High potency compared to controls
Antimicrobial ActivityVarious BacteriaVariesSuperior to standard antibiotics
ToxicityZebrafish Embryo20.58Classified as low toxicity

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